molecular formula C17H16N6O4 B2427322 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941922-82-3

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

カタログ番号: B2427322
CAS番号: 941922-82-3
分子量: 368.353
InChIキー: VNYOEOCMIHSFQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic chemical hybrid compound designed for advanced medicinal chemistry and pharmacological research. This molecule integrates a benzo[d][1,3]dioxol-5-yl (piperonyl) scaffold, a structural motif recognized in various bioactive compounds, with a 1-(4-methoxyphenyl)-1H-tetrazole moiety linked via a urea bridge. The presence of the tetrazole group, a well-known bioisostere for carboxylic acids and other functional groups, can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable probe for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule may be limited, its structural components are associated with significant research applications. The benzo[d][1,3]dioxolyl ring system is a privileged structure in drug discovery, appearing in compounds with documented anticancer and antiproliferative activities . Furthermore, urea derivatives and tetrazole-containing compounds are extensively investigated for their potential to modulate various enzyme systems. Related urea-based molecules have been explored as inhibitors of bacterial enzymes, such as Mur ligases (MurC-MurF), which are essential targets for novel anti-tuberculosis agents . The strategic molecular design of this compound suggests its primary research value lies in hit-to-lead optimization campaigns, particularly in infectious disease and oncology research, where its mechanism of action can be empirically determined. This product is intended for research and development purposes only by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referencing the relevant safety data sheet (SDS) prior to use.

特性

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c1-25-13-5-3-12(4-6-13)23-16(20-21-22-23)9-18-17(24)19-11-2-7-14-15(8-11)27-10-26-14/h2-8H,9-10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYOEOCMIHSFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles and synthesizes data from diverse sources to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrazole ring, which are known for their pharmacological properties. The molecular formula is C18H19N5O3C_{18}H_{19N_{5}O_{3}} with a molecular weight of approximately 353.38 g/mol.

Anticancer Activity

Research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds containing this scaffold have shown promising results in inhibiting tumor growth in various cancer cell lines. A study reported that related compounds had IC50 values lower than those of established chemotherapeutics such as doxorubicin, indicating potent antitumor activity.

CompoundCell LineIC50 (µM)Reference
1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureaHepG22.38
1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureaHCT1161.54
DoxorubicinHepG27.46

The mechanisms of action include the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival pathways. The compound also induces apoptosis as evidenced by annexin V-FITC assays and influences cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer properties, the compound's derivatives have exhibited notable antimicrobial activity against various bacterial strains. The presence of bulky hydrophobic groups in the structure enhances its interaction with microbial membranes, leading to increased efficacy.

Mechanistic Studies

Cell Cycle Analysis : Studies have shown that treatment with the compound leads to G0/G1 phase arrest in cancer cells, which is indicative of its potential to inhibit cell proliferation.

Mitochondrial Pathway Activation : The compound has been linked to the modulation of mitochondrial apoptosis pathways, affecting proteins such as Bax and Bcl-2, which are critical regulators of apoptosis.

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives based on the benzo[d][1,3]dioxole framework. In vitro assays revealed that these derivatives not only inhibited cancer cell growth but also demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Q & A

Basic: What established synthetic routes are available for synthesizing 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, and what are the critical reaction parameters?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzodioxole precursor via cyclization of catechol derivatives (e.g., using formaldehyde) .
  • Step 2: Preparation of the tetrazole moiety via condensation of thioamide precursors or cycloaddition reactions with azides .
  • Step 3: Coupling of the benzodioxole and tetrazole intermediates using carbodiimides (e.g., EDC or DCC) to form the urea linkage .

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for urea bond formation .
  • Temperature: Controlled heating (60–80°C) improves yield while avoiding decomposition .
  • Catalysts: Use of bases like K₂CO₃ facilitates deprotonation during coupling steps .
  • Purification: Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures high purity .

Basic: What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm) .
    • IR: Identifies urea C=O stretches (~1640–1680 cm⁻¹) and tetrazole N-H/N=N vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical m/z) .
  • X-ray Crystallography: Resolves 3D conformation, including dihedral angles between benzodioxole and tetrazole moieties .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound's biological efficacy?

Answer:
Methodology:

  • Substituent Variation: Synthesize derivatives with modified groups (e.g., replace 4-methoxyphenyl with halogens or alkyl chains) to assess impact on target binding .
  • Bioisosteric Replacement: Substitute the tetrazole ring with carboxylic acid or sulfonamide groups to enhance metabolic stability .
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites (e.g., urea hydrogen-bond donors) .

Experimental Validation:

  • In Vitro Assays: Test derivatives against target enzymes (e.g., kinases) to correlate structural changes with IC₅₀ values .
  • ADME Profiling: Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to prioritize candidates .

Advanced: What experimental strategies are recommended to elucidate the compound's mechanism of action against biological targets?

Answer:

  • Biochemical Assays:
    • Enzyme Inhibition: Measure activity in presence of the compound using fluorogenic substrates (e.g., for proteases) .
    • Binding Kinetics: Surface plasmon resonance (SPR) quantifies association/dissociation rates with purified targets .
  • Cellular Studies:
    • siRNA Knockdown: Silence putative targets (e.g., receptors) to confirm functional relevance in cell viability assays .
    • Transcriptomics: RNA-seq identifies downstream pathways modulated post-treatment .
  • Computational Modeling:
    • Molecular Docking: Predict binding modes using AutoDock Vina (e.g., tetrazole interactions with catalytic lysine residues) .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Answer:
Root Cause Analysis:

  • Assay Variability: Reproduce experiments using identical conditions (e.g., cell lines, incubation times) .
  • Compound Purity: Verify purity (>95% via HPLC) to exclude confounding effects from impurities .
  • Orthogonal Assays: Confirm activity using multiple methods (e.g., enzymatic inhibition + cellular proliferation) .

Statistical Approaches:

  • Meta-Analysis: Pool data from independent studies to identify trends (e.g., fixed-effects models) .
  • Dose-Response Curves: Calculate EC₅₀ values under standardized conditions to normalize potency comparisons .

Advanced: What strategies are effective for improving the compound's pharmacokinetic properties without compromising activity?

Answer:
Structural Modifications:

  • Prodrug Design: Introduce ester groups on the urea moiety to enhance oral bioavailability .
  • Lipophilicity Adjustment: Add polar substituents (e.g., hydroxyl groups) to reduce logP and improve solubility .

Formulation Strategies:

  • Nanoparticle Encapsulation: Use PLGA nanoparticles to prolong half-life and target-specific delivery .
  • Co-Crystallization: Co-formulate with cyclodextrins to stabilize the compound in physiological pH .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。